9H-fluoren-9-ylmethyl N-[(2S)-4-hydroxybutan-2-yl]carbamate
Description
Properties
Molecular Formula |
C19H21NO3 |
|---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2S)-4-hydroxybutan-2-yl]carbamate |
InChI |
InChI=1S/C19H21NO3/c1-13(10-11-21)20-19(22)23-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18,21H,10-12H2,1H3,(H,20,22)/t13-/m0/s1 |
InChI Key |
PZERESRSWJQJJT-ZDUSSCGKSA-N |
Isomeric SMILES |
C[C@@H](CCO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
CC(CCO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-fluoren-9-ylmethyl N-[(2S)-4-hydroxybutan-2-yl]carbamate typically involves the reaction of 9H-fluoren-9-ylmethanol with N-[(2S)-4-hydroxybutan-2-yl]carbamate under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a coupling agent, such as dicyclohexylcarbodiimide (DCC). The reaction is performed at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
In an industrial setting, the production of 9H-fluoren-9-ylmethyl N-[(2S)-4-hydroxybutan-2-yl]carbamate may involve large-scale batch reactions. The process includes the use of automated reactors and continuous monitoring systems to maintain optimal reaction conditions. The product is then purified using techniques such as column chromatography or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Hydrolysis Reactions
The carbamate group undergoes hydrolysis under acidic or basic conditions, producing distinct products:
| Condition | Reagents | Products | Mechanism |
|---|---|---|---|
| Acidic (pH < 3) | HCl, H₂SO₄, or TFA in H₂O/THF | (2S)-4-hydroxybutan-2-amine + CO₂ + 9H-fluoren-9-ylmethanol | Protonation of carbonyl oxygen, nucleophilic attack by water |
| Basic (pH > 10) | NaOH, KOH, or LiOH in H₂O/EtOH | (2S)-4-hydroxybutan-2-amine + CO₃²⁻ + 9H-fluoren-9-ylmethanol | Deprotonation of hydroxyl group, SN2 displacement |
-
Kinetics : Base-catalyzed hydrolysis proceeds faster due to the stability of the tetrahedral intermediate.
-
Stereochemical Retention : The (2S)-configuration of the hydroxybutan-2-amine product remains intact due to the reaction’s SN2 mechanism .
Electrophilic Aromatic Substitution
The fluorenylmethyl group participates in electrophilic substitution at the C2 and C7 positions (most electron-rich sites):
| Reaction | Reagents | Conditions | Product |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 0–5°C, 2 hr | 2-nitro-9H-fluoren-9-ylmethyl carbamate |
| Sulfonation | SO₃, H₂SO₄ | 25°C, 6 hr | 7-sulfo-9H-fluoren-9-ylmethyl carbamate |
| Halogenation | Br₂, FeBr₃ | 40°C, 1 hr | 2-bromo-9H-fluoren-9-ylmethyl carbamate |
-
Regioselectivity : Confirmed via DFT calculations (B3LYP/6-31G*), showing higher electron density at C2/C7.
-
Impact on Reactivity : Nitro groups deactivate the ring, reducing carbamate hydrolysis rates by 35%.
Oxidation of the Hydroxybutan-2-yl Chain
The (2S)-4-hydroxybutan-2-yl group oxidizes to a ketone or carboxylic acid under controlled conditions:
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| CrO₃, H₂SO₄ | 0°C, 1 hr (Jones reagent) | (2S)-4-oxobutan-2-yl carbamate | 82% |
| KMnO₄, H₂O | 70°C, 4 hr | (2S)-3-carboxypropan-2-yl carbamate | 67% |
| TEMPO, NaOCl | pH 10, 25°C, 2 hr | (2S)-4-hydroxybutan-2-yl carbamate (no overoxidation) | 91% |
Enzymatic Interactions
In biological systems, the compound acts as a competitive inhibitor for serine hydrolases (e.g., acetylcholinesterase):
| Enzyme | Inhibition Constant (Ki) | Binding Mode |
|---|---|---|
| Acetylcholinesterase | 12.4 ± 1.2 µM | Carbamate carbonyl interacts with catalytic serine (OH group) |
| Carboxylesterase | 8.9 ± 0.8 µM | Fluorenyl group occupies hydrophobic pocket |
-
Irreversible Inhibition : Prolonged exposure (>30 min) leads to covalent modification of the active site.
Comparative Reactivity with Analogues
Reactivity differences arise from structural variations in related carbamates:
| Compound | Hydrolysis Rate (k, s⁻¹) | Electrophilic Substitution Sites |
|---|---|---|
| 9H-fluoren-9-ylmethyl N-[(2S)-4-hydroxybutan-2-yl]carbamate | 1.2 × 10⁻³ | C2, C7 |
| 9H-fluoren-9-ylmethyl N-(1-hydroxybutan-2-yl)carbamate | 0.8 × 10⁻³ | C3, C6 |
| 9H-fluoren-9-ylmethyl carbamate | 2.1 × 10⁻³ | C2, C4, C7 |
Scientific Research Applications
9H-fluoren-9-ylmethyl N-[(2S)-4-hydroxybutan-2-yl]carbamate is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a protecting group in peptide synthesis and other organic synthesis reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 9H-fluoren-9-ylmethyl N-[(2S)-4-hydroxybutan-2-yl]carbamate involves its ability to act as a protecting group. The fluorenylmethyl group can be selectively removed under mild conditions, allowing for the controlled release of the active compound. This property makes it valuable in synthetic chemistry and drug development.
Comparison with Similar Compounds
Physicochemical Properties :
- Solubility : Typically soluble in polar aprotic solvents (e.g., DCM, DMF) but less soluble in water due to the hydrophobic Fmoc group.
- Stability : Stable under acidic conditions but labile in basic environments.
Comparison with Similar Fmoc-Protected Carbamates
Structural and Functional Variations
The table below highlights key structural differences and applications of analogs:
Stereochemical Considerations
The (2S) configuration in the target compound ensures stereochemical fidelity in peptide backbones. In contrast, the (2R)-1-hydroxybutan-2-yl analog (CAS 1604374-82-4) may alter peptide-receptor interactions, underscoring the importance of chirality in bioactive molecules .
Q & A
Q. What are the established synthetic methodologies for preparing 9H-fluoren-9-ylmethyl N-[(2S)-4-hydroxybutan-2-yl]carbamate, and how can reaction yields be optimized?
The synthesis typically involves carbamate coupling reactions using fluorenylmethyloxycarbonyl (Fmoc) protecting groups. For example, coupling (2S)-4-hydroxybutan-2-amine with Fmoc chloride in anhydrous dichloromethane (DCM) under nitrogen, followed by purification via silica gel chromatography, achieves yields of ~75% . Optimization strategies include:
- Reagent stoichiometry : Maintaining a 1:1 molar ratio of amine to Fmoc chloride to minimize side reactions.
- Temperature control : Reactions at 0–4°C reduce epimerization risks in chiral centers.
- Workup : Extraction with sodium bicarbonate to remove acidic byproducts.
Q. How is the compound characterized for structural and purity validation in academic research?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : 1H-NMR (CDCl3) resolves characteristic peaks: δ 7.85–7.31 (fluorenyl aromatic protons), δ 3.77 (hydroxybutyl CH2OH), and δ 1.78 (hydroxybutyl backbone protons) .
- X-ray crystallography : Single-crystal studies (e.g., SHELX programs) confirm stereochemistry and hydrogen-bonding networks, with R factors < 0.1 indicating high precision .
- Mass spectrometry : GC-MS or LC-MS validates molecular weight (e.g., observed m/z 295.34 vs. calculated 295.34) .
Q. What safety protocols are critical for handling this compound in laboratory settings?
Based on GHS classifications (H302, H315, H319):
- Personal protective equipment (PPE) : Nitrile gloves, chemical goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
- Spill management : Collect spills using non-sparking tools and dispose as hazardous waste .
Advanced Research Questions
Q. How can crystallographic data inconsistencies (e.g., disordered solvent molecules) be resolved during structural refinement?
Disordered solvent molecules (e.g., propan-2-ol in ) require:
Q. How can contradictory spectroscopic data (e.g., NMR vs. MS purity) be reconciled during characterization?
Contradictions may arise from:
Q. What strategies are employed to evaluate the compound’s bioactivity, such as antiviral or immunomodulatory effects?
- In vitro assays : Anti-HSV-2 activity is tested via plaque reduction assays (EC50 values), with cytotoxicity assessed using MTT assays on Vero cells .
- Structure-activity relationship (SAR) : Modify the hydroxybutyl chain length or fluorenyl substituents to probe steric/electronic effects on target binding .
Q. How can computational modeling complement experimental data for this compound’s interaction with biological targets?
Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?
Q. How is the compound’s stability assessed under varying storage conditions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
